Fmoc-beta-hophe(3-f)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

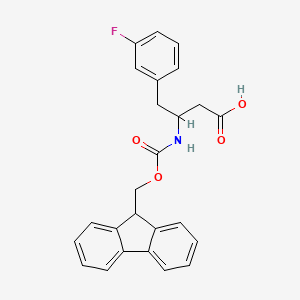

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

Formation of the Butanoic Acid Backbone: This involves the coupling of the protected amino acid with a fluorophenyl derivative under specific conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is scaled up using automated peptide synthesizers. These machines can handle large volumes and ensure consistent quality by precisely controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring of the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Reduced forms of the fluorophenyl group.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom on the phenyl ring.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated or differently fluorinated analogs.

Biological Activity

Fmoc-beta-hophe(3-f)-oh , or Fmoc-β-(3-fluorophenyl)-L-homophenylalanine , is a fluorinated derivative of the amino acid homophenylalanine. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom at the para position of the phenyl ring, enhances its biological activity and therapeutic potential. This compound is particularly relevant in medicinal chemistry and peptide synthesis due to its ability to improve binding affinities and selectivity towards biological targets.

Mechanistic Insights

The biological activity of this compound is primarily attributed to its structural modifications, which influence pharmacokinetics and bioavailability. The presence of fluorine enhances the compound's interaction with various biological receptors and enzymes, potentially leading to increased efficacy in therapeutic applications. Studies have demonstrated that fluorinated amino acids can significantly alter the pharmacological properties of peptides, making them more effective in targeting specific diseases.

Interaction Studies

Research indicates that this compound exhibits enhanced binding affinity to certain biological targets compared to its non-fluorinated counterparts. This is crucial for developing peptide-based drugs with improved therapeutic profiles. For instance, fluorinated compounds have been shown to interact more effectively with receptors involved in inflammatory responses and viral infections.

Case Studies

- Antiviral Properties : A study demonstrated that similar peptides with structural similarities to this compound significantly inhibited the replication of human adenovirus C serotype 5 (HAdV-5) and Herpes simplex virus type-1 (HSV-1) in epithelial lung cells. The mechanism involved the induction of prostaglandin E2 (PGE2), which acts via EP2/EP4 receptors .

- Antimicrobial Activity : Fmoc-derived peptides have shown promising antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The self-assembly of these peptides into hydrogels has been effective in maintaining antibacterial effects during repetitive infections .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of various related compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| Fmoc-beta-phenylalanine | Non-fluorinated analog | Basic structure without fluorine | Standard binding affinity |

| Fmoc-beta-(3,4-difluorophenyl)alanine | Contains two fluorine atoms | Enhanced lipophilicity and potential bioactivity | Increased efficacy against certain targets |

| Fmoc-beta-(4-fluorophenyl)alanine | Contains one fluorine atom at para position | Similarity in structure but different activity | Moderate binding affinity |

| This compound | Contains one fluorine atom at meta position | Enhanced binding affinity and selectivity | Significant antiviral and antibacterial effects |

Synthesis Pathways

The synthesis of this compound typically involves several key steps, including:

- Fmoc Protection : Protecting the amino group using Fmoc.

- Fluorination : Introducing a fluorine atom at the desired position on the phenyl ring.

- Purification : Employing chromatographic techniques to isolate the desired compound with high yield and purity.

Alternative synthetic pathways may be explored to optimize yield and minimize by-products.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCLRFMQVCVNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.